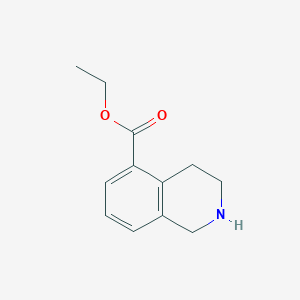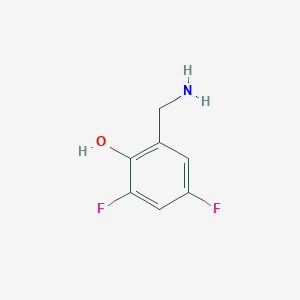
2-(Aminomethyl)-4,6-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4,6-difluorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with two fluorine atoms at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-difluorophenol typically involves the introduction of the aminomethyl group to a difluorophenol precursor. One common method is the Mannich reaction, where a phenol is reacted with formaldehyde and a primary or secondary amine under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the aminomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aminomethyl group or the phenolic ring.
Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Applications De Recherche Scientifique
2-(Aminomethyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4,6-difluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, affecting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the fluorine substitutions, resulting in different chemical properties and reactivity.
4,6-Difluorophenol: Does not have the aminomethyl group, limiting its applications in certain reactions.
2-(Aminomethyl)-4-fluorophenol: Contains only one fluorine atom, which affects its stability and reactivity compared to the difluorinated compound.
Uniqueness
2-(Aminomethyl)-4,6-difluorophenol is unique due to the presence of both the aminomethyl group and the two fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
2-(aminomethyl)-4,6-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |
Clé InChI |
AFHZHTNEFNRBJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


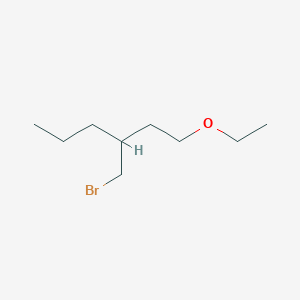
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
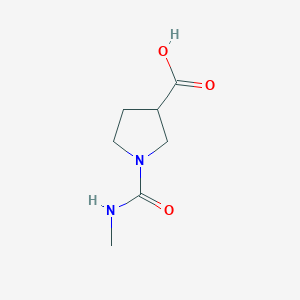

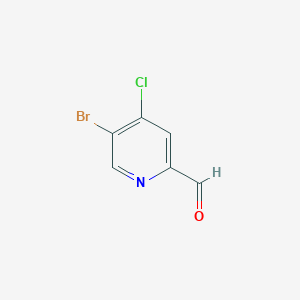
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
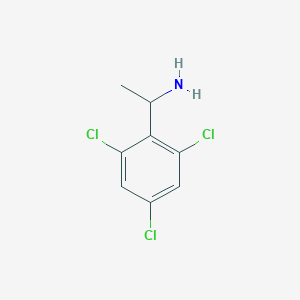
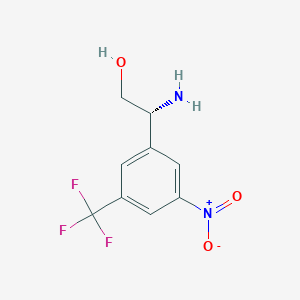
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
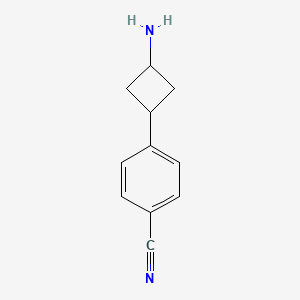
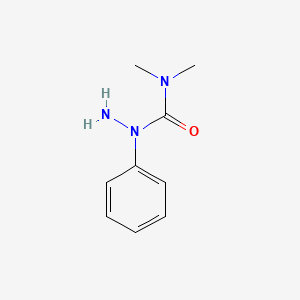

![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)
